molecular formula C11H16N2O2 B13340249 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid

Cat. No.: B13340249
M. Wt: 208.26 g/mol
InChI Key: WTGRMTXVOJHGGC-UHFFFAOYSA-N
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Description

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropanoic acid with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both a benzimidazole ring and a propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)propanoic acid

InChI

InChI=1S/C11H16N2O2/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

WTGRMTXVOJHGGC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=NC2=C1CCCC2)C(=O)O

Origin of Product

United States

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